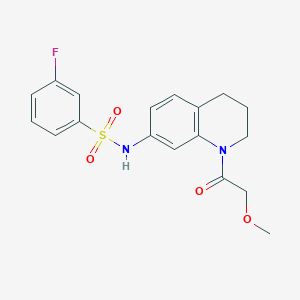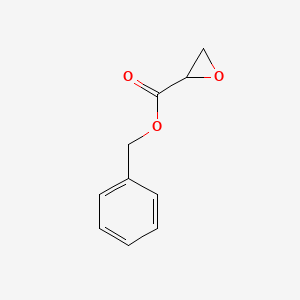![molecular formula C9H11F3N2O2 B2410923 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone CAS No. 477708-98-8](/img/structure/B2410923.png)
3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to contain a 1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl group . This group is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of the trifluoromethyl group and the pyrazole ring. The trifluoromethyl group has the formula -CF3 , and the pyrazole ring is a five-membered aromatic ring containing two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
- Trifluoroacetylation processes involving similar compounds demonstrate potential in measuring pH in biological media using 19F NMR spectroscopy (Jones et al., 1996).
- The formation of 3-(3-trifluoromethyl-1H-pyrazol-4-yl)propanol and related compounds illustrates the synthetic versatility of trifluoromethylazoles, which could be significant in developing new compounds for various scientific applications (Jones et al., 1997).
Materials Science and OLED Applications
- Pt(II) complexes with similar molecular structures have been synthesized, showing promise in OLEDs (organic light-emitting diodes) due to their mechanoluminescent properties and high efficiency in electroluminescence (Huang et al., 2013).
Antimicrobial Applications
- Fluorinated pyrazolone derivatives, which share structural similarities, have been synthesized for antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Shelke et al., 2007).
Organic Chemistry and Catalysis
- The study of reaction mechanisms of similar compounds with chloroform and other reagents reveals insights into the synthesis of complex organic molecules, which could be crucial for advancing organic synthesis techniques (Boltacheva et al., 2012).
Pharmaceutical Research
- The synthesis of compounds with structural similarities for potential antimicrobial and antioxidant activities suggests possible applications in the development of new pharmaceutical compounds (Bhat et al., 2016).
Eigenschaften
IUPAC Name |
3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxybutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(15)6(2)16-8-4-7(9(10,11)12)13-14(8)3/h4,6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMGFEUCLBNCEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC(=NN1C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


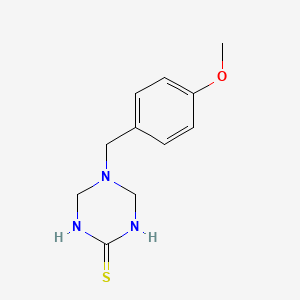
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2410844.png)
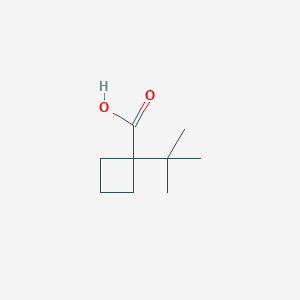

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)
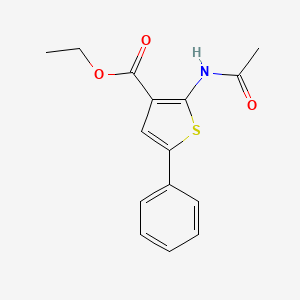
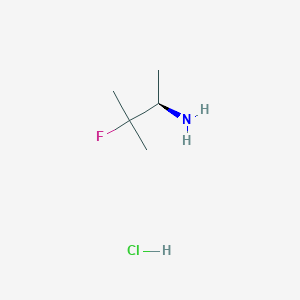
![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)
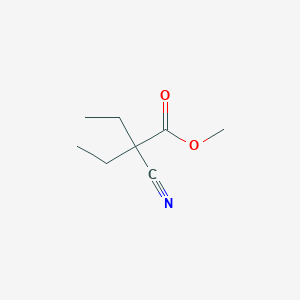
![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
